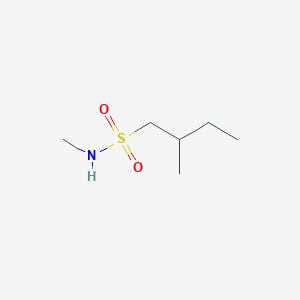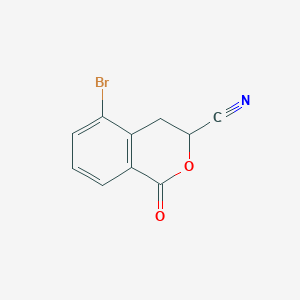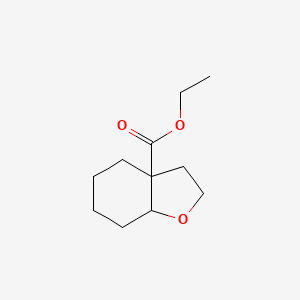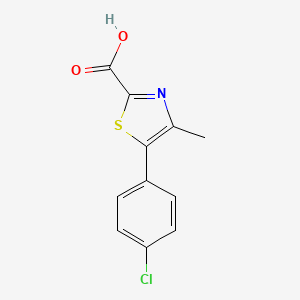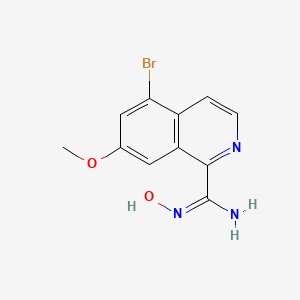![molecular formula C11H15NS B13198869 2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
2-[(Phenylsulfanyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylsulfanyl)methyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The phenylsulfanyl group attached to the pyrrolidine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the benzyl chloride, resulting in the formation of the desired product.
Another method involves the use of thiophenol and formaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of a thioacetal intermediate, which undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylsulfanyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Phenylsulfanyl)methyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(Phenylsulfanyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Thiophenol: Contains a phenylsulfanyl group but lacks the pyrrolidine ring.
Benzyl chloride: Contains a benzyl group but lacks the pyrrolidine ring and phenylsulfanyl group.
Uniqueness
2-[(Phenylsulfanyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications. The phenylsulfanyl group enhances the compound’s ability to participate in diverse chemical reactions, while the pyrrolidine ring provides a stable and versatile scaffold for further functionalization.
Eigenschaften
Molekularformel |
C11H15NS |
|---|---|
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
2-(phenylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2 |
InChI-Schlüssel |
PHVDMEQASCADMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
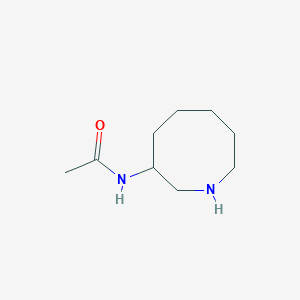
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)
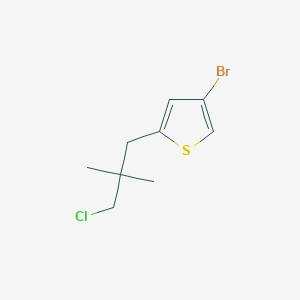
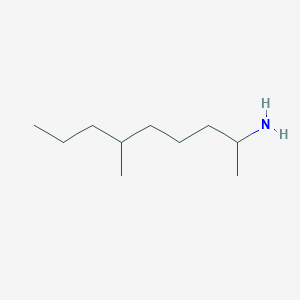

amine](/img/structure/B13198844.png)
